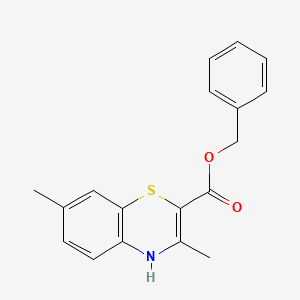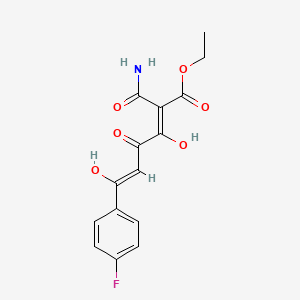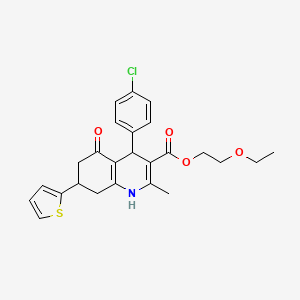![molecular formula C18H17N5S B11078211 1H-Benzoimidazole, 2-(4-ethyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-](/img/structure/B11078211.png)
1H-Benzoimidazole, 2-(4-ethyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole moiety linked to a triazole ring via a sulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can undergo various chemical reactions, including:
Oxidation: The sulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide bridge can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with specific molecular targets. The benzimidazole and triazole moieties can bind to various enzymes and receptors, modulating their activity. This compound can interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-BENZIMIDAZOL-2-YLMETHYL 4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL SULFIDE: Similar structure but with different substituents on the triazole ring.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl): Another triazole-based compound with different functional groups.
Uniqueness
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is unique due to its specific combination of benzimidazole and triazole moieties linked by a sulfide bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H17N5S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H17N5S/c1-2-23-17(13-8-4-3-5-9-13)21-22-18(23)24-12-16-19-14-10-6-7-11-15(14)20-16/h3-11H,2,12H2,1H3,(H,19,20) |
InChI Key |
GWODYZHEZLPPAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(diphenylmethyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}benzamide](/img/structure/B11078128.png)
![N-(2-methoxyphenyl)-4-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11078137.png)
![1H-Benzo[f]chromene-2-carboxylic acid, 3-oxo-1-(2-oxotetrahydrofuran-3-yl)-2,3-dihydro-, methyl ester](/img/structure/B11078142.png)
![2-butyl-7-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11078143.png)

![2-{2-[(2-methylpropyl)sulfanyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11078163.png)

![4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-bromobenzoate](/img/structure/B11078167.png)


![1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11078189.png)



